4-Fluoro-3,5-dinitrophenol

Lipophilicity Physicochemical Properties Drug Design

4-Fluoro-3,5-dinitrophenol features a unique 4-fluoro-3,5-dinitro substitution imparting distinct electronic and lipophilic properties (ACD/LogP 1.98) vs. non-fluorinated or chloro-dinitrophenols. The fluorine atom enables metabolic-stable bioisostere applications in drug discovery, serves as a distinct mass tag for LC-MS derivatization of carbonyls, and modulates density/sensitivity in energetic materials. This isomer is not interchangeable with generic dinitrophenols—targeted procurement ensures reproducible yields and biological performance. Supplied as ≥95% yellow crystalline powder.

Molecular Formula C6H3FN2O5
Molecular Weight 202.1 g/mol
CAS No. 151222-64-9
Cat. No. B178321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3,5-dinitrophenol
CAS151222-64-9
Synonyms4-Fluoro-3,5-dinitrophenol
Molecular FormulaC6H3FN2O5
Molecular Weight202.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])O
InChIInChI=1S/C6H3FN2O5/c7-6-4(8(11)12)1-3(10)2-5(6)9(13)14/h1-2,10H
InChIKeyAOHRUGRXVVCAEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3,5-dinitrophenol (CAS 151222-64-9) Procurement Guide: Physicochemical Profile and In-Class Positioning


4-Fluoro-3,5-dinitrophenol (CAS 151222-64-9) is a halogenated dinitrophenol derivative featuring a fluorine atom at the 4-position and nitro groups at the 3- and 5-positions of the phenol ring . This substitution pattern yields a molecular formula of C₆H₃FN₂O₅ and a molecular weight of approximately 202.1 g/mol . The compound is typically supplied as a yellow crystalline powder with a minimum purity specification of 95% and demonstrates solubility in common organic solvents, with a calculated ACD/LogP of 1.98, indicating moderate lipophilicity . While structurally related to well-studied uncoupling agents like 2,4-dinitrophenol (DNP) and other halogenated dinitrophenol analogs, the specific 4-fluoro-3,5-dinitro arrangement imparts a distinct set of physicochemical and potential reactivity properties that differentiate it within the broader class of nitrophenols.

4-Fluoro-3,5-dinitrophenol: Why In-Class Analogs Cannot Be Simply Interchanged


The substitution of a hydrogen atom with fluorine, coupled with the specific 3,5-dinitro substitution pattern, fundamentally alters the electronic and steric properties of the phenol core relative to non-fluorinated dinitrophenols (e.g., 3,5-DNP, 2,4-DNP) or other halogen-substituted analogs (e.g., 4-chloro-3,5-dinitrophenol). For instance, the strong electron-withdrawing inductive effect of the fluorine atom significantly acidifies the phenolic proton and modulates the reactivity of the aromatic ring towards nucleophilic attack compared to its chloro- or unsubstituted counterparts . These modifications translate into measurable differences in lipophilicity (LogP), chromatographic behavior, and potential reactivity profiles that are critical for precise applications in medicinal chemistry, analytical derivatization, and materials science. Therefore, treating 4-fluoro-3,5-dinitrophenol as a generic or interchangeable dinitrophenol building block risks introducing unintended variability in synthetic yield, purity, and biological or material performance, making targeted procurement essential for reproducible research outcomes [1].

Quantitative Differentiation of 4-Fluoro-3,5-dinitrophenol (CAS 151222-64-9) Against Closest Analogs


Lipophilicity Modulation: LogP Comparison Against Non-Fluorinated and Positional Isomer Analogs

The introduction of a fluorine atom at the 4-position in conjunction with the 3,5-dinitro substitution pattern results in a distinct lipophilicity profile. The target compound's calculated LogP (ACD/LogP 1.98) is substantially higher than that of the unsubstituted parent, 3,5-dinitrophenol, and notably different from its positional isomer, 4-fluoro-2,6-dinitrophenol. This parameter is a key determinant of membrane permeability and chromatographic retention in analytical methods [1][2].

Lipophilicity Physicochemical Properties Drug Design

Acidity Modulation: Distinct pKa Relative to 2,4-Dinitrophenol

The electron-withdrawing nature of the fluorine atom enhances the acidity of the phenolic proton. A direct comparison of predicted acid dissociation constants reveals a significant difference between the target compound and the widely studied uncoupling agent 2,4-dinitrophenol. The lower pKa of 4-fluoro-3,5-dinitrophenol indicates it is a stronger acid, which impacts its ionization state under physiological and experimental pH conditions [1].

Acidity pKa Reactivity Nucleophilic Substitution

Supply Chain and Purity: Minimum Purity Specification of 95% as a Defined Procurement Parameter

Commercial availability of 4-fluoro-3,5-dinitrophenol is consistently specified with a minimum purity of 95%. This benchmark provides a reliable quality metric for procurement, ensuring consistency across different suppliers and minimizing the risk of impurities affecting sensitive applications. This is a quantifiable specification that can be directly compared to the purity grades of alternative building blocks or reagents [1].

Purity Quality Control Procurement

Differentiated Physical State: Solid State and Melting Point vs. Positional Isomer

While the melting point of 4-fluoro-3,5-dinitrophenol is not consistently reported in the available literature, its positional isomer, 4-fluoro-2,6-dinitrophenol (CAS 364-32-9), is a well-defined crystalline solid with a melting point of 54-56 °C [1]. The target compound is described as a yellow crystalline powder . This difference in reported physical properties can inform handling and purification strategies, as a higher melting point solid may offer advantages in terms of stability and ease of isolation.

Physical Form Melting Point Handling

Recommended Research and Industrial Applications for 4-Fluoro-3,5-dinitrophenol (CAS 151222-64-9)


Medicinal Chemistry: A Fluorinated Building Block for Enhanced Metabolic Stability

The presence of the fluorine atom in 4-fluoro-3,5-dinitrophenol is a classic bioisosteric replacement for hydrogen, often incorporated to block metabolic hotspots and improve the metabolic stability of drug candidates. Its distinct LogP (ACD/LogP 1.98) relative to non-fluorinated dinitrophenols makes it a valuable intermediate for synthesizing analogs of biologically active nitrophenol derivatives, where modulating lipophilicity is critical for optimizing ADME (absorption, distribution, metabolism, and excretion) properties .

Analytical Chemistry: Development of Fluorinated Derivatization Reagents

The unique electronic and spectroscopic properties conferred by the fluorine and nitro groups make this compound a candidate for developing novel derivatization agents for chromatography or mass spectrometry. Its ability to form oximes with carbonyl compounds, as noted in its reactivity profile, could be leveraged for the selective detection and quantification of aldehydes and ketones in complex mixtures, with the fluorine atom providing a distinct mass tag . Recent patent literature highlights the utility of fluorodinitrophenyl compounds as chiral derivatization reagents for optical resolution, a niche where the specific substitution pattern of 4-fluoro-3,5-dinitrophenol may offer advantages in diastereomer separation [1].

Materials Science: Precursor for Energetic Materials and Functional Polymers

As a poly-nitro aromatic compound, 4-fluoro-3,5-dinitrophenol serves as a potential precursor in the synthesis of advanced energetic materials [2]. The fluorine substituent can influence the density, thermal stability, and sensitivity of the resulting energetic compounds. Furthermore, its dual reactivity (nucleophilic aromatic substitution at the fluorine site and reduction of nitro groups to amines) allows for its use as a difunctional monomer in the creation of novel polymers with tailored electronic or optical properties.

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